molecular formula C7H11N3OS B13313037 (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

Cat. No.: B13313037
M. Wt: 185.25 g/mol
InChI Key: QDAKEAFVGSNDCP-YFKPBYRVSA-N
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Description

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is a compound that features an amino group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of a precursor molecule containing a thioamide and a haloketone to form the thiazole ring

Industrial Production Methods

Industrial production methods for (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving thiazole-containing molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
  • (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanol
  • (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propylamine

Uniqueness

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and propanamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-6(3-12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1

InChI Key

QDAKEAFVGSNDCP-YFKPBYRVSA-N

Isomeric SMILES

CC1=NC(=CS1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=NC(=CS1)C(CC(=O)N)N

Origin of Product

United States

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